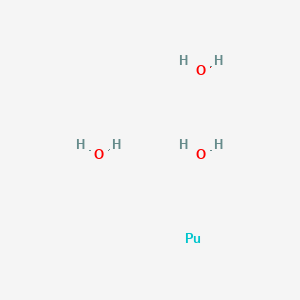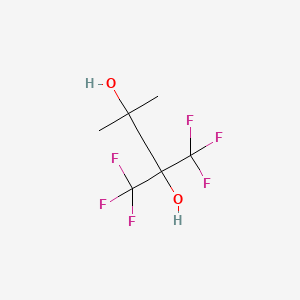
2,4-Pentanediol, 4-methyl-1,1,1-trifluoro-2-(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Pentanediol, 4-methyl-1,1,1-trifluoro-2-(trifluoromethyl)- is an organic compound with the molecular formula C6H8F6O2. This compound is characterized by the presence of two hydroxyl groups and multiple fluorine atoms, which contribute to its unique chemical properties. It is commonly used in various scientific and industrial applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pentanediol, 4-methyl-1,1,1-trifluoro-2-(trifluoromethyl)- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of trifluoromethylation reagents to introduce the trifluoromethyl groups into the pentanediol structure. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Pentanediol, 4-methyl-1,1,1-trifluoro-2-(trifluoromethyl)- undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted fluorinated compounds. These products are often used as intermediates in further chemical synthesis .
Wissenschaftliche Forschungsanwendungen
2,4-Pentanediol, 4-methyl-1,1,1-trifluoro-2-(trifluoromethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is used in biochemical studies to investigate the effects of fluorinated compounds on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings
Wirkmechanismus
The mechanism of action of 2,4-Pentanediol, 4-methyl-1,1,1-trifluoro-2-(trifluoromethyl)- involves its interaction with various molecular targets. The presence of fluorine atoms enhances its reactivity and stability, allowing it to participate in a wide range of chemical reactions. The compound can interact with enzymes and other proteins, affecting their function and activity. The specific pathways involved depend on the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-2,4-pentanediol: This compound is similar in structure but lacks the trifluoromethyl groups, resulting in different chemical properties and reactivity.
1,1,1-Trifluoro-2-trifluoromethylpentane-2,4-diol: This compound shares the trifluoromethyl groups but differs in the overall structure, leading to variations in its applications and reactivity.
Uniqueness
The presence of both hydroxyl groups and multiple fluorine atoms makes 2,4-Pentanediol, 4-methyl-1,1,1-trifluoro-2-(trifluoromethyl)- unique. This combination of functional groups imparts distinct chemical properties, such as increased stability and reactivity, which are not observed in similar compounds .
Eigenschaften
CAS-Nummer |
101931-57-1 |
|---|---|
Molekularformel |
C7H10F6O2 |
Molekulargewicht |
240.14 g/mol |
IUPAC-Name |
1,1,1-trifluoro-4-methyl-2-(trifluoromethyl)pentane-2,4-diol |
InChI |
InChI=1S/C7H10F6O2/c1-4(2,14)3-5(15,6(8,9)10)7(11,12)13/h14-15H,3H2,1-2H3 |
InChI-Schlüssel |
BXXMNESHOLNUNS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CC(C(F)(F)F)(C(F)(F)F)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


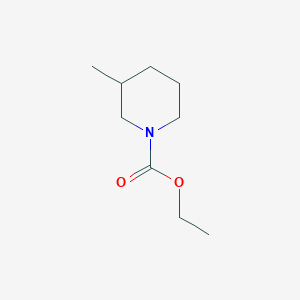
![1,2-Bis[(ethenesulfonyl)methyl]benzene](/img/structure/B14342304.png)
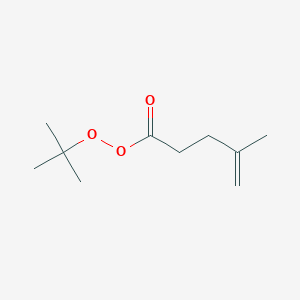
arsanium bromide](/img/structure/B14342323.png)
![1-[(2-Chloro-1,3-benzothiazol-7-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14342333.png)
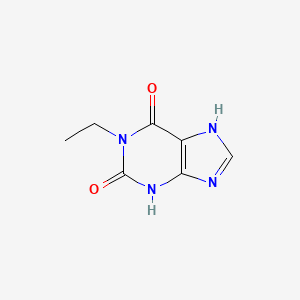
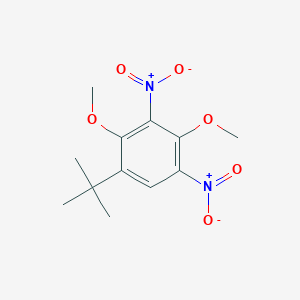
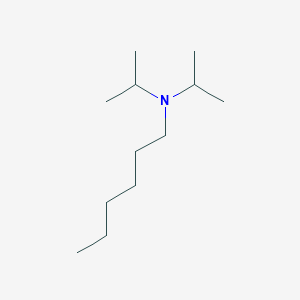
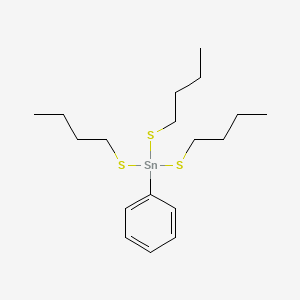
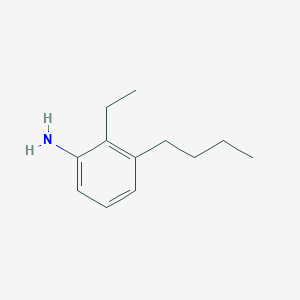
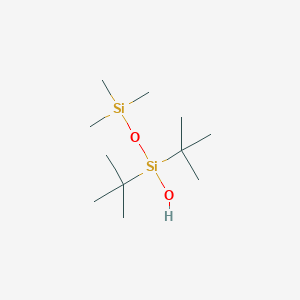
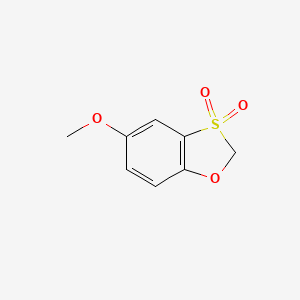
![N-[1-(3-Methylphenyl)-5-phenyl-1H-1,2,4-triazol-3-yl]urea](/img/structure/B14342372.png)
